molecular formula C7H6ClNO3 B1448784 Methyl 2-chloro-5-hydroxypyridine-3-carboxylate CAS No. 1256834-59-9

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Cat. No.: B1448784
CAS No.: 1256834-59-9
M. Wt: 187.58 g/mol
InChI Key: ZBTMUCZLAPHKSS-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-hydroxypyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 . The IUPAC name for this compound is methyl 2-chloro-5-hydroxynicotinate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” appears as an off-white solid . It should be stored at 0-8 °C .

Scientific Research Applications

Enzymatic Reaction Mechanisms

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is closely related to compounds that have been studied for their involvement in enzymatic processes, particularly with flavoprotein oxygenases. For instance, the kinetic mechanisms of 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase, a flavoprotein from Pseudomonas sp. MA-1, have been extensively investigated. This enzyme catalyzes the reductive oxygenation of 2-methyl-3-hydroxypyridine-5-carboxylate to yield alpha-N-(acetylaminomethylene)succinic acid. Studies reveal an ordered mechanism where the substrate binds first, followed by NADH, highlighting the enzyme's role in the hydroxylation of aromatic compounds and subsequent ring-opening reactions (Kishore & Snell, 1981).

Synthetic Pathways and Chemical Synthesis

Research into methylated 6-hydroxypyridazine-3-carboxylic acids and their analogs has contributed to understanding specific intermolecular interactions and lipophilicity changes due to methylation. These studies are essential for synthesizing compounds with potential biological activities, providing insights into the effects of substituents on chemical properties and reactivity. Methylation studies have shown how it affects solubility and potential for further chemical modifications, which is crucial for developing new chemical entities for pharmaceutical applications (Katrusiak et al., 2011).

Catalysis and Reaction Mechanisms

Investigations into the catalytic roles of active-site residues in enzymes, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, have employed computational methods to understand the hydroxylation and ring-opening pathways. These studies are vital for deciphering the complex mechanisms enzymes use to facilitate biotransformations, emphasizing the intricate interplay between enzyme structure and function. Research into these areas contributes to the broader understanding of enzymatic catalysis, potentially leading to the development of biomimetic catalysts (Tian et al., 2011).

Coordination Chemistry and Ligand Behavior

The coordination chemistry of derivatives similar to this compound, like 2-pyridone and its derivatives, has been explored, revealing their utility as bridging ligands in the formation of dimeric and polymetallic complexes. Such studies are fundamental for the design of new materials and catalysts, showcasing how slight modifications in molecular structure can lead to significant changes in coordination behavior and, consequently, the physical properties of the materials (Rawson & Winpenny, 1995).

Safety and Hazards

“Methyl 2-chloro-5-hydroxypyridine-3-carboxylate” is associated with several hazard statements: it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

methyl 2-chloro-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMUCZLAPHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185075
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-59-9
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256834-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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